molecular formula C18H23N3O5 B14010422 diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate CAS No. 73747-60-1

diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate

Cat. No.: B14010422
CAS No.: 73747-60-1
M. Wt: 361.4 g/mol
InChI Key: WGCAXLXBSOFFAE-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate is a complex organic compound that features an indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes using efficient catalysts, maintaining optimal temperatures, and ensuring high yields through purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its indole moiety, which is present in many pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

Diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetamido and diethyl ester groups differentiates it from other indole derivatives, making it a valuable compound for various applications .

Properties

CAS No.

73747-60-1

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate

InChI

InChI=1S/C18H23N3O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-13(12)7-6-8-14(15)19/h6-8,10,20H,4-5,9,19H2,1-3H3,(H,21,22)

InChI Key

WGCAXLXBSOFFAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC=C2N)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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